N-(4-butylphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6OS/c1-2-3-4-16-5-7-18(8-6-16)24-20(29)15-30-21-10-9-19-25-26-22(28(19)27-21)17-11-13-23-14-12-17/h5-14H,2-4,15H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBBNMZCNWRLPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the core triazolopyridazine structure. One common method involves the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides concise access to the pharmacologically active triazolopyridazine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce a new functional group such as a halogen or alkyl group.
Scientific Research Applications
N-(4-butylphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It is explored for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Heterocycle Modifications
- Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide): Shares the triazolo[4,3-b]pyridazine core but substitutes position 3 with a methyl group and the acetamide with an N-methylphenyl group.
- 2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (894037-84-4) : Replaces the pyridin-4-yl group with a chlorophenyl ring, introducing an electron-withdrawing substituent that may enhance electrophilic interactions but increase toxicity risks .
Acetamide Side Chain Variations
- N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26): Substitutes the triazolo-pyridazine core with a triazinoindole system and uses a bromophenyl group. The bulkier indole core may reduce metabolic stability compared to the target compound .
- 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (891117-12-7) : Features an ethoxyphenyl group, which increases hydrophobicity but may reduce bioavailability due to steric hindrance .
Aromatic Substituent Effects
- E-4b (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-propenoic acid: Introduces a propenoic acid side chain, enhancing water solubility but limiting membrane permeability compared to the target compound .
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of Selected Analogs
*Predicted using fragment-based methods.
Pharmacokinetic Insights
- Chlorophenyl-substituted analogs (e.g., 894037-84-4) exhibit higher binding affinity in enzyme assays but may incur hepatotoxicity due to reactive metabolites .
Q & A
Q. Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher temps accelerate coupling but risk decomposition |
| Solvent | DMF or DMSO | Polar aprotic solvents improve solubility |
| Reaction Time | 12–24 hrs | Extended durations increase conversion but may degrade intermediates |
Basic Question: Which analytical techniques are critical for characterizing this compound and confirming its structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assigns proton environments (e.g., butyl chain δ 0.8–1.5 ppm, pyridinyl protons δ 7.5–8.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the triazolo-pyridazine core .
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) confirms molecular formula (e.g., C₂₄H₂₅N₆OS requires exact mass 465.18) .
- HPLC-PDA :
- Purity assessment (≥95%) using C18 columns (acetonitrile/water gradient) .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Q. Methodological Answer :
Analog Synthesis :
- Vary substituents (e.g., replace butylphenyl with methoxyphenyl or fluorophenyl) to assess hydrophobicity/electronic effects .
Biological Assays :
- Enzyme Inhibition : Test analogs against kinases (e.g., EGFR, VEGFR) via fluorescence-based assays .
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to correlate substituent changes with IC₅₀ values .
Computational Modeling :
- Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with pyridinyl nitrogen) .
Q. Example SAR Findings :
| Substituent | Activity Trend (IC₅₀, μM) | Rationale |
|---|---|---|
| Butylphenyl | 2.1 ± 0.3 | Enhanced lipophilicity improves membrane permeability |
| Pyridin-4-yl | 1.8 ± 0.2 | π-Stacking with kinase ATP-binding pockets |
Advanced Question: How can contradictory data in biological evaluations (e.g., varying IC₅₀ values across studies) be resolved?
Q. Methodological Answer :
Standardize Assay Conditions :
- Use identical cell lines, passage numbers, and serum-free media to minimize variability .
Control for Compound Stability :
- Pre-test solubility in DMSO/PBS and monitor degradation via HPLC over 24 hrs .
Statistical Validation :
- Perform triplicate experiments with ANOVA analysis to identify outliers .
Case Study : Discrepancies in IC₅₀ values (e.g., 1.8 μM vs. 3.5 μM) may arise from differences in cell viability assay protocols (MTT vs. resazurin) .
Advanced Question: What mechanistic studies are recommended to elucidate the compound’s mode of action in anticancer research?
Q. Methodological Answer :
Apoptosis Assays :
- Flow cytometry (Annexin V/PI staining) quantifies early/late apoptotic cells .
Kinase Profiling :
- Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets .
Western Blotting :
- Validate downstream signaling (e.g., phosphorylated ERK or AKT) in treated vs. untreated cells .
Q. Key Findings :
- Triazolo-pyridazine derivatives often inhibit kinases by competing with ATP binding .
- Thioacetamide moieties enhance ROS generation, triggering mitochondrial apoptosis .
Advanced Question: How can synthetic byproducts or impurities be identified and mitigated during scale-up?
Q. Methodological Answer :
LC-MS Tracking :
- Monitor reaction progress in real-time to detect intermediates/byproducts (e.g., unreacted thiols) .
DoE Optimization :
- Use factorial design to optimize temperature, solvent ratio, and catalyst loading .
Crystallization Strategies :
- Recrystallize with ethanol/water (7:3) to remove hydrophobic impurities .
Q. Common Impurities :
| Impurity | Source | Mitigation |
|---|---|---|
| Des-thioacetamide | Incomplete coupling | Increase reaction time to 24 hrs |
| Oxidized sulfur | Air exposure | Use nitrogen atmosphere |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
